(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is an organic compound characterized by a phenyl group substituted with a methoxy group and a phenoxymethyl group, attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and phenoxymethyl bromide.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction between 4-methoxybenzaldehyde and phenoxymethyl bromide in the presence of a base such as potassium carbonate.
Condensation Reaction: The intermediate undergoes a condensation reaction with malonic acid in the presence of a base such as sodium ethoxide to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 4-methoxy-3-(phenoxymethyl)benzaldehyde or 4-methoxy-3-(phenoxymethyl)benzoic acid.
Reduction: Formation of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators. The compound may also interact with antioxidant pathways, neutralizing reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
- 4-methoxy-3-(phenoxymethyl)benzoic acid
- 4-methoxy-3-(phenoxymethyl)benzaldehyde
- (2E)-3-[4-methoxyphenyl]prop-2-enoic acid
Comparison:
- Uniqueness: (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of both the methoxy and phenoxymethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
- Chemical Properties: Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles due to the specific substituents on the phenyl ring.
- Biological Activity: The combination of functional groups may confer distinct biological activities, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-13(8-10-17(18)19)11-14(16)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOWRUHHQOQDQD-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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